3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15855052
Molecular Formula: C16H13BrN2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrN2 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C16H13BrN2/c1-11-2-4-12(5-3-11)15-10-16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,18,19) |
| Standard InChI Key | WCODYDYXOFEMQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name for this compound is 3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole. Its molecular structure features a five-membered pyrazole ring containing two nitrogen atoms, with substituents influencing its reactivity and interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.19 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br |
| Exact Mass | 312.023 g/mol |
| Topological Polar Surface Area | 28.7 Ų |
The bromine atom at the 4-position of the phenyl ring introduces electronegativity, enhancing the compound’s ability to participate in halogen bonding, while the p-tolyl group contributes hydrophobic interactions.
Crystallographic Insights
Although direct X-ray crystallographic data for 3-(4-bromophenyl)-5-(p-tolyl)-1H-pyrazole is limited, studies on analogous pyrazole derivatives reveal planar pyrazole rings with substituents adopting orthogonal orientations relative to the core. For example, 5-(4-bromophenyl)-2-p-tolyl-4,5-dihydroimidazo[1,5-b]pyrazol-6-one exhibits a dihedral angle of 85.2° between the pyrazole and phenyl rings, suggesting similar steric arrangements in related compounds .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. A widely used method employs 1,3-dipolar cycloaddition of bromophenyl-substituted hydrazines with acetylene derivatives. For instance:
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Hydrazine Formation: 4-Bromophenylhydrazine is reacted with p-tolylacetylene in ethanol under reflux.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the pyrazole ring.
Advanced Methodologies
Recent advancements include one-pot multicomponent reactions using microwave irradiation, which reduce reaction times from hours to minutes. A study demonstrated that heating 4-bromobenzaldehyde, p-tolylacetylene, and hydrazine hydrate at 120°C for 15 minutes in dimethylformamide (DMF) yields the target compound with 78% efficiency .
Table 1: Optimization of Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 120°C | 78 |
| Catalyst | None | 78 |
| Reaction Time | 15 min (microwave) | 78 |
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for synthesizing kinase inhibitors, such as imatinib analogs. Its bromine substituent allows further functionalization via Suzuki-Miyaura cross-coupling, enabling the attachment of aryl or heteroaryl groups.
Material Science
In organic electronics, its planar structure and conjugated π-system make it a candidate for organic light-emitting diodes (OLEDs). Studies report a photoluminescence quantum yield of 42% in thin-film configurations .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole | Cl at 4-position | EGFR: 12 nM |
| 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole | Br at 4-position | EGFR: 8 nM |
| 3-Phenyl-5-(p-tolyl)-1H-pyrazole | No halogen | EGFR: 25 nM |
The bromine atom’s electronegativity and polarizability enhance target binding compared to chlorine or unsubstituted analogs .
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